molecular formula C25H23NO B144696 (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol CAS No. 127986-84-9

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

Cat. No. B144696
M. Wt: 353.5 g/mol
InChI Key: LNUDNNFEXRHHGY-DEOSSOPVSA-N
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Description

“(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C15H17NO . It’s a member of the pyrrolidines class of compounds .


Synthesis Analysis

While specific synthesis methods for “(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol” were not found, related compounds have been synthesized in various studies. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .

Scientific Research Applications

Chemosensor Development

  • The compound has been utilized in the synthesis and characterization of chemosensors for transition metal ions. Specifically, derivatives of naphthalene have shown remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, indicating potential applications in metal ion detection and environmental monitoring. This is highlighted by the development of naphthoquinone-based chemosensors that exhibit a distinct color change upon complexation with Cu2+ ions, demonstrating the feasibility of using such compounds in sensory applications (Gosavi-Mirkute et al., 2017).

Crystallography and Structural Analysis

  • Derivatives of this compound have been utilized in crystallography for analyzing molecular structures. The studies have provided insights into the molecular conformation, hydrogen bonding, and dihedral angles between different ring systems. For instance, compounds like N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide have been prepared and analyzed to reveal intramolecular hydrogen bonding and the formation of chains in crystal structures through intermolecular hydrogen bonds (Li et al., 2010).

Coordination Chemistry and Complex Formation

  • Naphthalene derivatives have been extensively studied for their coordination characteristics and complex formation abilities. This includes the synthesis of monomeric Cu(II) complexes and the analysis of their coordination geometry, magnetic properties, and intra-helical interactions. These studies are fundamental in understanding the chemical behavior of such compounds and their potential applications in catalysis and material science. For example, the coordination characteristics of di-O-picolyl derivative of 1,1'-methylene-bis(2-naphthol) and its complex formation with Cu2+ have been elucidated, providing insights into the formation of extended lattice structures and the potential catalytic activities of such complexes (Baghel et al., 2009).

properties

IUPAC Name

dinaphthalen-2-yl-[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUDNNFEXRHHGY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370007
Record name Di(naphthalen-2-yl)[(2S)-pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

CAS RN

127986-84-9
Record name Di(naphthalen-2-yl)[(2S)-pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-α,α-Di-(2-naphthyl)-2-pyrrolidine methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Urban - 2012 - dspace.cuni.cz
Tato bakalářská práce se zabývá přípravou chirálních sekundárních aminů, které se využívají jako katalyzátory v řadě chemických transformacích vedoucích k enantiomerně čistým …
Number of citations: 0 dspace.cuni.cz
MC Leverenz - 2020 - mediatum.ub.tum.de
Photochemical rearrangement reactions are a fascinating tool in organic chemistry to contruct complex core structures. This work deals with the enantioselective Lewis acid catalyzed …
Number of citations: 2 mediatum.ub.tum.de

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